molecular formula C20H30O3 B025493 5-Oxo-ETE CAS No. 106154-18-1

5-Oxo-ETE

Cat. No. B025493
M. Wt: 318.4 g/mol
InChI Key: MEASLHGILYBXFO-XTDASVJISA-N
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Description

5-Oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) is a product of the 5-lipoxygenase pathway, formed by the oxidation of 5-HETE (5S-hydroxy-6,8,11,14-eicosatetraenoic acid) through the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). This compound is significant in various biological processes, including inflammation, asthma, allergic diseases, and potentially in cancer and cardiovascular disease (Grant, Rokach, & Powell, 2009).

Synthesis Analysis

5-Oxo-ETE synthesis is regulated by intracellular NADP(+) levels and increases dramatically under conditions that favor the oxidation of NADPH to NADP(+), such as oxidative stress and the respiratory burst in phagocytic cells. The enzyme responsible for its synthesis, 5-HEDH, is a microsomal NADP(+)-dependent enzyme highly selective for 5-HETE (Powell & Rokach, 2005).

Molecular Structure Analysis

The molecular structure of 5-Oxo-ETE involves an eicosatetraenoic acid backbone with a keto group at the 5th carbon. This structure is essential for its biological activity and interaction with its receptor, the OXE receptor (Patel et al., 2011).

Chemical Reactions and Properties

5-Oxo-ETE is a chemoattractant for eosinophils and other immune cells like neutrophils, basophils, and monocytes. It also influences the survival of tumor cells and modulates apoptosis in the context of 5-LO inhibitors. Its effects are mediated by the G(i/o)-coupled OXE receptor (Erlemann et al., 2007).

Physical Properties Analysis

While detailed information on the physical properties of 5-Oxo-ETE is limited, its synthesis and stability are influenced by factors like oxidative stress, and it can be synthesized in various cell types, including airway epithelial cells under stress conditions. This indicates its significant role in inflammatory conditions and its potential as a target for therapeutic interventions (Cossette et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-Oxo-ETE, particularly its role as a potent eosinophil chemoattractant and its interactions with the OXE receptor, suggest its importance in mediating inflammatory responses. Its receptor interactions and signaling pathways offer insights into its role in diseases like asthma and potential implications in cancer (Powell et al., 2016).

Scientific Research Applications

  • Inflammation Research

    • Summary of Application : 5-Oxo-ETE is a potent proinflammatory 5-lipoxygenase product. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH, which is expressed in both inflammatory and structural cells .
    • Methods of Application : Its synthesis is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .
    • Results or Outcomes : Because of its potent actions on eosinophils, 5-Oxo-ETE may be an important proinflammatory mediator in asthma and other eosinophilic diseases .
  • Cancer Research

    • Summary of Application : 5-Oxo-ETE may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway .
    • Results or Outcomes : The outcomes of this application are still under investigation, but it is suggested that OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .
  • Allergic Diseases

    • Summary of Application : There is ongoing research into the biological roles of 5-Oxo-ETE and the OXE receptor in allergic diseases .

Safety And Hazards

While the safety and hazards of 5-Oxo-ETE are not well understood, it may play important roles in asthma and allergic diseases, cancer, and cardiovascular disease . The availability of a selective antagonist would help to clarify the role of 5-oxo-ETE and may be of therapeutic benefit .

Future Directions

Translation studies are needed to learn if the preclinical studies implicating 5-Oxo-ETE and other 5 (S)-HETE family members in allergic diseases, inflammatory diseases, cancer, steroid production, bone remodeling, parturition, and other pathophysiological events, as outlined here and on the 5-HETE page, are relevant to humans and therefore of clinical significance .

properties

IUPAC Name

(6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEASLHGILYBXFO-XTDASVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-KETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Oxo-ETE

CAS RN

106154-18-1, 126432-17-5
Record name 5-oxo-ETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106154-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-KETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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